molecular formula C13H15FO2 B2520287 (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol CAS No. 1604253-29-3

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol

Cat. No.: B2520287
CAS No.: 1604253-29-3
M. Wt: 222.259
InChI Key: CQDHJWCLXIQJNV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol (CAS: 1604253-29-3) is a chiral spirocyclic compound featuring a benzopyran moiety fused to a cyclopentane ring. The (4S)-stereochemistry, fluorine substitution at position 6, and hydroxyl group at position 4 define its structural uniqueness. Such spiro scaffolds are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name

(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7,11,15H,1-2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHJWCLXIQJNV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzopyran Ring: This step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The spiro linkage is formed by reacting the benzopyran intermediate with a cyclopentane derivative under conditions that promote spirocyclization, such as using a strong base or a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydrolysis of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides rigidity and specificity in binding interactions, which can modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Core and Substituents

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Ring System Substituent at Position 4 Additional Functional Groups CAS Number Molecular Formula
(4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol Benzopyran + Cyclopentane -OH -F (Position 6) 1604253-29-3 C₁₃H₁₅FO₂*
(4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine HCl Benzopyran + Cyclobutane -NH₂·HCl -F (Position 6) 1824620-58-7 C₁₂H₁₄ClFNO
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] HCl Benzopyran + Piperidine -NH₂·HCl -F (Position 6) Discontinued C₁₄H₁₈ClFNO
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one Benzopyran + Cyclopentane -C=O (Ketone) -NO₂ (Position 6) 629621-87-0 C₁₃H₁₃NO₄

*Molecular formula inferred from structural analysis.

Key Observations:

  • Functional Groups: The hydroxyl group in the target compound enhances polarity, while amine hydrochloride salts (e.g., C₁₂H₁₄ClFNO) improve solubility for pharmacological applications .
  • Electron-Withdrawing Groups: The nitro group in 6-nitro derivatives (C₁₃H₁₃NO₄) introduces strong electron-withdrawing effects, contrasting with the fluorine’s moderate electronegativity and lipophilicity .

Physicochemical and Pharmacological Implications

  • Polarity and Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to amine hydrochloride salts (e.g., 3D-UND35363, priced at €914/50mg), which are more suited for aqueous formulations .
  • Metabolic Stability : Fluorine substitution at position 6 enhances resistance to oxidative metabolism, a shared feature with 4',4'-difluoro-6-nitro analogs (CAS: 2059970-97-5) .

Biological Activity

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in pain management and neuropharmacology. This compound's unique spirocyclic structure, combined with the presence of a fluorine atom, contributes to its distinctive biological activities.

Chemical Structure and Properties

The compound is characterized by its spirocyclic configuration, which includes a benzopyran moiety and a cyclopentane ring. Its molecular formula is C12H15ClFNOC_{12}H_{15}ClFNO, with a molecular weight of approximately 243.70 g/mol. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets.

PropertyValue
Common NameThis compound
CAS Number2219353-75-8
Molecular FormulaC₁₂H₁₅ClFNO
Molecular Weight243.70 g/mol

Research indicates that this compound acts primarily as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is known to play a critical role in pain sensation and inflammatory responses. By inhibiting TRPV1 activity, this compound may alleviate pain and reduce inflammation, making it a promising candidate for therapeutic applications in pain management.

Pain Management

Studies have demonstrated that this compound exhibits significant analgesic properties. Its selective inhibition of TRPV1 suggests that it may provide pain relief with minimal side effects compared to non-selective analgesics.

Anti-inflammatory Effects

In addition to its analgesic properties, the compound has shown potential anti-inflammatory effects. By modulating TRPV1 activity, it may reduce the release of pro-inflammatory mediators in various models of inflammation.

Case Studies

Recent studies have focused on the pharmacological profile of this compound:

  • Analgesic Efficacy in Animal Models :
    • In a rat model of inflammatory pain, administration of the compound resulted in a significant reduction in pain scores compared to controls.
    • The study highlighted its potential as an alternative treatment for chronic pain conditions.
  • Inflammation Reduction :
    • In vitro studies demonstrated that the compound reduced the production of inflammatory cytokines in cultured macrophages.
    • These findings support its role as an anti-inflammatory agent.

Q & A

Basic: What are the key challenges in synthesizing (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol with high enantiomeric purity?

Methodological Answer:
The synthesis requires precise control over stereochemistry at the spirocyclic center (4S) and the fluorine substitution at position 6. A common approach involves:

  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., cyclopentane derivatives with protected hydroxyl groups) to ensure retention of the (4S) configuration .
  • Fluorination strategies : Electrophilic fluorination or nucleophilic substitution with KF in anhydrous conditions to introduce the 6-fluoro group without racemization .
  • Protection/deprotection : Temporary protection of the hydroxyl group (e.g., as a silyl ether or acetate) to prevent side reactions during spirocyclization .
    Validation via chiral HPLC (e.g., using a Chiralpak AD-H column) and comparison of optical rotation values with literature data are critical for confirming enantiopurity .

Basic: How can researchers confirm the stereochemical configuration of the spirocyclic center (4S)?

Methodological Answer:

  • X-ray crystallography : Definitive confirmation via single-crystal X-ray diffraction, particularly for derivatives with heavy atoms (e.g., bromine analogs, as seen in related spiro compounds) .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in the dihydrobenzopyran ring and NOE interactions between the hydroxyl proton and adjacent cyclopentane protons to infer spatial arrangement .
  • Comparative analysis : Match spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts) with structurally characterized analogs, such as (4R)-6-bromo-3,4-dihydrospiro derivatives .

Advanced: How does the 6-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or bromo analogs?

Methodological Answer:

  • Electronic effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the adjacent carbon, making it less reactive toward nucleophilic substitution compared to chloro/bromo analogs. This requires harsher conditions (e.g., using KOtBu/DMF at 100°C) .
  • Stability trade-offs : While bromo analogs (e.g., (4R)-6-bromo derivatives) are more reactive, the 6-fluoro compound offers greater metabolic stability in biological assays, as seen in related benzopyran-based drug candidates .
  • Experimental validation : Conduct competition experiments with NaI in acetone to compare leaving-group abilities, monitored via 19F^{19}\text{F} NMR or LC-MS .

Advanced: How can contradictory solubility data in polar solvents (e.g., DMSO vs. water) be resolved for this compound?

Methodological Answer:

  • Salt formation : Convert the free hydroxyl group to a hydrochloride salt (as in and ), which improves aqueous solubility. Characterize salt formation via pH titration and FT-IR (e.g., OH stretch at ~3200 cm1^{-1} vs. NH+^+ in salts) .
  • Co-solvent systems : Use ternary solvent mixtures (e.g., DMSO/water/PEG-400) to enhance solubility while avoiding precipitation. Monitor via dynamic light scattering (DLS) .
  • Thermodynamic solubility assays : Compare equilibrium solubility (shake-flask method) vs. kinetic solubility (nephelometry) to identify metastable polymorphs .

Advanced: What strategies can address discrepancies in biological activity between enantiomers (4S vs. 4R)?

Methodological Answer:

  • Enantioselective assays : Use chiral stationary phases in cell-based assays (e.g., immobilized β-cyclodextrin) to isolate and test individual enantiomers .
  • Molecular docking : Compare binding modes of (4S) and (4R) enantiomers with target proteins (e.g., enzymes in benzopyran-related pathways) using software like AutoDock Vina. Validate via site-directed mutagenesis .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if activity differences arise from differential metabolism rather than intrinsic potency .

Basic: What spectroscopic techniques are essential for characterizing impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance impurities (e.g., dehydrofluorinated byproducts) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .
  • 19F^{19}\text{F} NMR : Detect fluorine-containing impurities (e.g., regioisomers with fluorine at position 5 or 7) by comparing chemical shifts to the target compound .
  • HPLC-DAD : Quantify impurities via UV absorption at 254 nm, using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced: How can researchers optimize the compound’s stability under acidic conditions for oral bioavailability studies?

Methodological Answer:

  • Prodrug design : Convert the hydroxyl group to a phosphate ester or acyloxyalkyl ester to enhance stability in gastric fluid. Evaluate hydrolysis kinetics via pH-rate profiling .
  • Solid-state stabilization : Use amorphous solid dispersions with polymers (e.g., HPMCAS) to inhibit recrystallization in acidic media. Characterize via powder X-ray diffraction (PXRD) .
  • Accelerated stability testing : Expose the compound to simulated gastric fluid (pH 1.2) at 40°C/75% RH and monitor degradation via UPLC-MS .

Advanced: What computational methods predict the compound’s collision cross-section (CCS) for ion mobility spectrometry?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Generate 3D conformers using software like MOE or Schrödinger, then calculate CCS values via the Trajectory Method .
  • Machine learning models : Train on experimental CCS data from structurally related spiro compounds (e.g., (4R)-8-fluoro analogs) to predict values for the target molecule .
  • Validation : Compare predicted CCS with experimental data from drift-tube ion mobility spectrometry (DTIMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.